An In-depth Technical Guide to 1-Methoxy-3-nitrobenzene
An In-depth Technical Guide to 1-Methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 1-methoxy-3-nitrobenzene, a key aromatic intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work.
Core Chemical Information
1-Methoxy-3-nitrobenzene, also known as m-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3] It is a solid at room temperature and possesses a characteristic aromatic odor.[1] This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules.
Chemical Structure and Identification
The molecular structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂) at positions 1 and 3, respectively.
Molecular Diagram:
Caption: Chemical structure of 1-methoxy-3-nitrobenzene.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 555-03-3[1][2][3] |
| Molecular Formula | C₇H₇NO₃[1][2][3] |
| Molecular Weight | 153.14 g/mol [2][3] |
| InChIKey | WGYFINWERLNPHR-UHFFFAOYSA-N[4] |
| SMILES | COC1=CC=CC(=C1)--INVALID-LINK--[O-][2] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-methoxy-3-nitrobenzene is presented below.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 36-38 °C[2] |
| Boiling Point | 258 °C[2] |
| Density | 1.182 g/cm³ |
| Solubility | Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone. |
| Appearance | Pale yellow solid[1] |
Experimental Protocols
Synthesis of 1-Methoxy-3-nitrobenzene
The synthesis of 1-methoxy-3-nitrobenzene can be achieved through the nitration of anisole (B1667542). However, this reaction typically yields a mixture of ortho and para isomers as the major products due to the ortho-para directing effect of the methoxy group.[5][6][7][8] Obtaining the meta isomer as the main product requires a multi-step synthesis, often starting from a precursor where the directing groups favor meta substitution.
A general procedure for the nitration of anisole is as follows. Note that separation of the desired meta-isomer from the product mixture will require chromatographic techniques.
Experimental Workflow for Nitration of Anisole:
Caption: General workflow for the synthesis of nitroanisole isomers.
Detailed Methodology:
-
Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.
-
Reaction Setup: In a separate flask, dissolve anisole in a suitable solvent such as acetic anhydride (B1165640) and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Add the cold nitrating mixture dropwise to the anisole solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate or can be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Purification: Wash the organic extract with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to yield pure 1-methoxy-3-nitrobenzene.
Spectral Data
The following tables summarize the characteristic spectral data for 1-methoxy-3-nitrobenzene.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.81-7.77 | m | 1H | Ar-H |
| 7.71 | t (J = 2.4 Hz) | 1H | Ar-H |
| 7.41 | t (J = 8.2 Hz) | 1H | Ar-H |
| 7.23-7.19 | m | 1H | Ar-H |
| 3.89 | s | 3H | -OCH₃ |
Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]
Table 4: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 159.7 | C-OCH₃ |
| 149.2 | C-NO₂ |
| 129.9 | Ar-CH |
| 121.6 | Ar-CH |
| 115.5 | Ar-CH |
| 108.7 | Ar-CH |
| 55.8 | -OCH₃ |
Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]
Table 5: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |
| 1580-1600 | Aromatic C=C Stretch |
| 1530-1500 | Asymmetric N-O Stretch (NO₂) |
| 1350-1330 | Symmetric N-O Stretch (NO₂) |
| 1250-1200 | Aryl-O-C Asymmetric Stretch |
| 1050-1000 | Aryl-O-C Symmetric Stretch |
Note: The NIST WebBook provides access to the IR spectrum of 1-methoxy-3-nitrobenzene.[10][11]
Table 6: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 153 | Molecular Ion [M]⁺ |
| 123 | [M - NO]⁺ |
| 107 | [M - NO₂]⁺ |
| 95 | [M - NO - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The NIST WebBook provides access to the mass spectrum of 1-methoxy-3-nitrobenzene.[10]
Logical Relationship of Spectroscopic Analysis:
Caption: The role of different spectroscopic techniques in the structural elucidation of 1-methoxy-3-nitrobenzene.
This guide provides essential technical information on 1-methoxy-3-nitrobenzene for professionals in the chemical and pharmaceutical sciences. The tabulated data and detailed protocols are intended to support research and development activities.
References
- 1. 1-Methoxy-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-nitro-3-methoxybenzene [stenutz.eu]
- 4. 3-Nitroanisole | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Convert anisole to o-nitroanisole | Filo [askfilo.com]
- 6. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 7. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]
- 8. Nitration of Anizole | myetutors [myetutors.com]
- 9. rsc.org [rsc.org]
- 10. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]
- 11. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]
